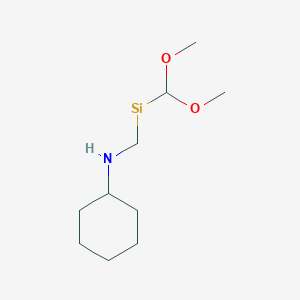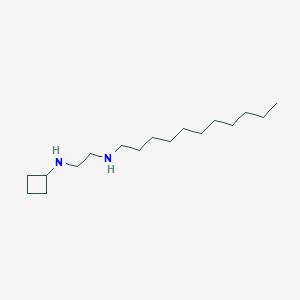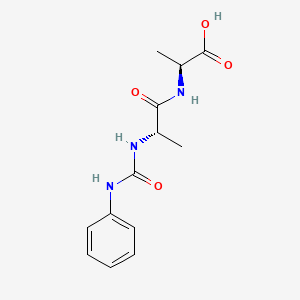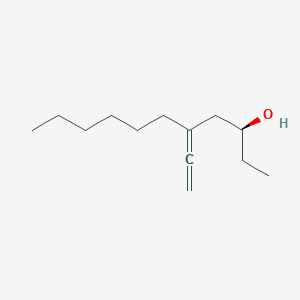
(3S)-5-Ethenylideneundecan-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-5-Ethenylideneundecan-3-OL: is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of an eleven-carbon chain with an ethenylidene group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-5-Ethenylideneundecan-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as undecanal and acetylene derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, such as palladium or nickel, to facilitate the coupling of the starting materials. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. Additionally, the use of automated purification systems can streamline the production process.
化学反応の分析
Types of Reactions:
Oxidation: (3S)-5-Ethenylideneundecan-3-OL can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Ethers or esters.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (3S)-5-Ethenylideneundecan-3-OL is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry:
Fragrance and Flavor Industry: The compound is used as a precursor in the synthesis of fragrance and flavor compounds due to its unique chemical structure.
作用機序
The mechanism of action of (3S)-5-Ethenylideneundecan-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows the compound to form hydrogen bonds with target molecules, influencing their activity. Additionally, the ethenylidene group can participate in conjugation reactions, further modulating the compound’s effects.
類似化合物との比較
(1E,3S)-1-Iodoundec-1-en-5-yn-3-OL: This compound shares a similar carbon chain length and functional groups but differs in the presence of an iodine atom and a triple bond.
Pyrrolopyrazine Derivatives: These compounds contain nitrogen heterocycles and exhibit different biological activities compared to (3S)-5-Ethenylideneundecan-3-OL.
Uniqueness:
Hydroxyl Group Position: The specific position of the hydroxyl group at the third carbon in this compound contributes to its unique reactivity and interaction with molecular targets.
Ethenylidene Group: The presence of the ethenylidene group at the fifth position provides distinct chemical properties, making it a valuable intermediate in various synthetic applications.
特性
CAS番号 |
821782-66-5 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
InChI |
InChI=1S/C13H24O/c1-4-7-8-9-10-12(5-2)11-13(14)6-3/h13-14H,2,4,6-11H2,1,3H3/t13-/m0/s1 |
InChIキー |
CWDRKOJFEZYQHX-ZDUSSCGKSA-N |
異性体SMILES |
CCCCCCC(=C=C)C[C@H](CC)O |
正規SMILES |
CCCCCCC(=C=C)CC(CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14227760.png)
![Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14227763.png)
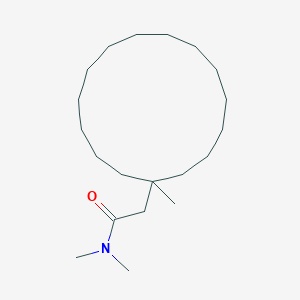
![6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14227783.png)
![Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-](/img/structure/B14227789.png)
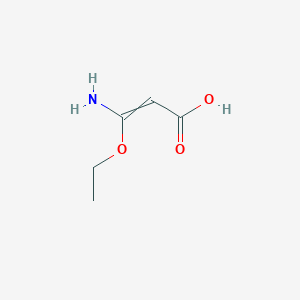

![{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene](/img/structure/B14227806.png)
![(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B14227811.png)


